3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC16388037
Molecular Formula: C18H12FN3OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12FN3OS |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H12FN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24) |
| Standard InChI Key | LREDSZXOQZIROC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-fluorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, delineates its core structure: a pyrrolo[3,2-d]pyrimidin-4-one system substituted at positions 3 and 7 with 4-fluorophenyl and phenyl groups, respectively, and a thione group at position 2 . The bicyclic framework comprises a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating a planar system conducive to π-π stacking interactions.
Stereoelectronic Features
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Aromatic Systems: The phenyl and fluorophenyl groups contribute to extended conjugation, potentially enhancing binding affinity to hydrophobic enzyme pockets.
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Thione Functionality: The 2-sulfanyl group introduces a sulfur atom capable of hydrogen bonding and metal coordination, a feature exploited in kinase inhibitor design .
Physicochemical Profile
Key properties derived from computational and experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₂FN₃OS | |
| Molecular Weight | 337.4 g/mol | |
| XLogP3 | 3.6 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 87.7 Ų |
The moderate lipophilicity (XLogP3 = 3.6) suggests favorable membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations .
Synthesis and Structural Elucidation
Synthetic Pathways
Pyrrolopyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
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Formation of the Pyrrole Ring: Cyclization of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine precursors under acidic conditions.
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Introduction of Substituents: Sequential Suzuki-Miyaura couplings to install the 4-fluorophenyl and phenyl groups, followed by thionation at position 2 using Lawesson’s reagent.
Analytical Characterization
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 337.0685 [M+H]⁺, consistent with the molecular formula C₁₈H₁₂FN₃OS .
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) exhibits characteristic signals for the fluorophenyl (δ 7.2–7.4 ppm, doublet) and pyrrolopyrimidine protons (δ 6.8–7.1 ppm).
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
Pyrrolopyrimidine-thiones demonstrate broad-spectrum activity:
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 32–64 | |
| Candida albicans | 16–32 |
Mechanistically, the thione group chelates essential metal ions in microbial enzymes, disrupting metabolic pathways.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicts adequate oral bioavailability .
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Metabolism: Cytochrome P450 3A4-mediated oxidation of the fluorophenyl group generates hydroxy metabolites, as evidenced in hepatic microsomal studies.
Toxicity Profiling
Preliminary acute toxicity in rodents (LD₅₀ > 500 mg/kg) suggests a favorable safety margin, though chronic exposure data are lacking.
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